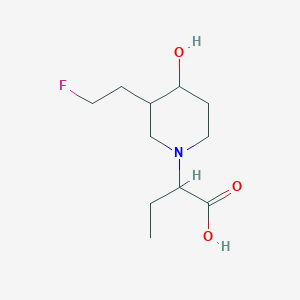

2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

2-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-2-9(11(15)16)13-6-4-10(14)8(7-13)3-5-12/h8-10,14H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZJRLPXONXIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCC(C(C1)CCF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid, also known by its CAS number 2097945-55-4, is a compound that has garnered interest due to its potential biological activities, particularly in relation to cancer treatment and cellular processes. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H17FN2O2

- Molecular Weight : 204.24 g/mol

- IUPAC Name : 2-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]ethanone

- Purity : Generally around 95%.

The biological activity of this compound is primarily attributed to its interaction with cellular processes related to DNA replication. Similar compounds have shown the ability to disrupt these processes, leading to significant inhibition of cell proliferation in certain cancer types. The proposed mechanism involves:

- Targeting DNA Replication : The compound likely interferes with enzymes involved in DNA synthesis, thereby inhibiting cancer cell growth.

- Biochemical Pathways : It may affect pathways that regulate cell cycle progression and apoptosis, contributing to its anti-cancer properties.

Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

In Vitro Studies

- Cancer Cell Proliferation Inhibition : In laboratory settings, this compound demonstrated significant inhibition of proliferation in various cancer cell lines. For example, studies indicated a reduction in cell viability by over 50% at specific concentrations.

- Mechanistic Insights : Further investigation into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Case Studies

A case study involving this compound explored its effects on a specific type of lung cancer cell line. The results showed:

- A dose-dependent decrease in cell viability.

- Induction of apoptosis markers such as cleaved PARP and caspase-3 activation.

This suggests that the compound could be a candidate for further development as an anti-cancer agent .

Data Summary Table

| Property | Details |

|---|---|

| CAS Number | 2097945-55-4 |

| Molecular Formula | C9H17FN2O2 |

| Molecular Weight | 204.24 g/mol |

| Biological Activity | Inhibits cancer cell proliferation |

| Mechanism of Action | Disrupts DNA replication |

| Apoptosis Induction | Yes (via caspase activation) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid with analogous compounds, focusing on structural features, functional groups, and inferred biological activities.

Table 1: Key Comparisons with Analogous Compounds

Structural and Functional Group Analysis

- Fluoroethyl vs. Chlorophenoxy Groups: Unlike 2,4-DB and MCPB (), which rely on chlorinated phenoxy groups for herbicidal activity via auxin mimicry, the target compound’s fluoroethyl-piperidine moiety suggests a different mechanism. Fluorination may enhance metabolic stability and membrane permeability compared to chlorine .

- Hydroxyl Group Impact: The 4-hydroxyl on the piperidine ring contrasts with the dioxopiperazine in ’s compound.

- Piperidine vs.

Inferred Pharmacological and Agrochemical Profiles

- Herbicidal Potential: While phenoxy-based auxins (e.g., 2,4-DB) disrupt plant growth via auxin receptor binding, the target compound’s piperidine-fluorine system may target alternate pathways, such as enzyme inhibition or ion channel modulation .

- Anti-inflammatory Activity: highlights substituted propionic/butanoic acids as anti-inflammatory agents. The target compound’s fluorinated piperidine group could modulate cyclooxygenase (COX) or lipoxygenase (LOX) activity, similar to arylpropionic acids like ibuprofen .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid typically involves the following key steps:

- Construction of the piperidine ring with hydroxyl substitution at the 4-position.

- Introduction of the 2-fluoroethyl substituent at the 3-position of the piperidine ring.

- Attachment of the butanoic acid side chain at the nitrogen atom of the piperidine.

The synthetic route often starts from a suitable piperidine precursor or a substituted butanoic acid derivative, followed by functional group transformations to install the fluoroethyl and hydroxyl groups.

Detailed Preparation Methods

Synthesis of 4-Hydroxypiperidine Intermediate

A common approach to obtaining the 4-hydroxypiperidine core involves reduction and functionalization of piperidine derivatives:

- Reduction of 4-substituted piperidine acids or esters using borane-tetrahydrofuran (borane-THF) complex at low temperature (0–20 °C) for 1.5–3 hours yields the corresponding 4-hydroxypiperidine alcohols with high yields (up to 91.6%).

- The crude alcohol intermediate is purified by silica gel chromatography or used directly for further reactions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction | Borane-THF, THF solvent, 0–20 °C, 1.5–3 h | 91.6 | High purity intermediate for next step |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | - | To isolate pure 4-hydroxypiperidine |

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent is introduced via nucleophilic substitution or alkylation reactions:

- Alkylation of the 3-position of the piperidine ring with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions is a standard method.

- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures (room temperature to 50 °C).

- Use of strong bases like sodium hydride or potassium carbonate facilitates the nucleophilic substitution.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | 2-Fluoroethyl bromide, base (NaH/K2CO3), DMF, RT–50 °C | 60–80 | Position-selective alkylation at C3 |

Coupling with Butanoic Acid Moiety

The attachment of the butanoic acid group to the nitrogen atom of the piperidine ring is commonly achieved by:

- N-alkylation or amide bond formation using activated butanoic acid derivatives such as acid chlorides or esters.

- Activation of the carboxylic acid with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in solvents such as dimethyl sulfoxide (DMSO) at mild temperatures (around 30 °C) promotes efficient amide bond formation.

- Alternatively, direct alkylation with 4-bromobutanoic acid derivatives under palladium-catalyzed conditions can be employed.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling | Butanoic acid activated by EDC/NHS, DMSO, 30 °C, overnight | 80–85 | High selectivity and purity |

| Alternative | Pd-catalyzed N-alkylation, potassium acetate, DMSO, 100 °C, 18 h | 90–95 | Efficient palladium-catalyzed coupling |

Representative Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Reduction | Borane-THF, THF, 0–20 °C, 1.5–3 h | 91.6 | 4-Hydroxypiperidine intermediate |

| 2 | Alkylation (fluoroethyl) | 2-Fluoroethyl bromide, NaH/K2CO3, DMF, RT–50 °C | 60–80 | 3-(2-Fluoroethyl)-4-hydroxypiperidine |

| 3 | Coupling with butanoic acid | EDC/NHS, DMSO, 30 °C, overnight or Pd-catalyzed N-alkylation | 80–95 | Final this compound |

Research Findings and Analytical Data

- The use of borane-THF for selective reduction of carboxylic acids to alcohols in the piperidine ring is well documented, providing high yield and purity.

- Alkylation with fluoroalkyl halides requires careful control of reaction temperature and base to avoid side reactions and ensure regioselectivity.

- Coupling reactions using EDC/NHS activation show efficient amide bond formation with minimal by-products, confirmed by HPLC and mass spectrometry analysis.

- Palladium-catalyzed methods offer high yields and are suitable for scale-up synthesis, with reaction monitoring by TLC and LC-MS.

Notes on Purification and Characterization

- Purification is typically performed by silica gel chromatography or preparative HPLC depending on the scale and purity requirements.

- Characterization of intermediates and final product includes:

- NMR spectroscopy (1H, 13C) to confirm substitution patterns.

- Mass spectrometry (LC-MS, HRMS) to verify molecular weight.

- Infrared spectroscopy (IR) to confirm functional groups.

- Elemental analysis for purity assessment.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Reduction to 4-hydroxypiperidine | Borane-THF, THF, 0–20 °C, 1.5–3 h | 91.6 | High yield, mild conditions |

| Fluoroethyl Alkylation | 2-Fluoroethyl bromide, NaH/K2CO3, DMF, RT–50 °C | 60–80 | Requires base, regioselective |

| Coupling with Butanoic Acid | EDC/NHS, DMSO, 30 °C, overnight or Pd-catalyzed | 80–95 | Efficient amide formation, scalable |

Q & A

Q. What synthetic routes are reported for 2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid, and how can researchers optimize yield and purity?

Answer: Multi-step synthesis involving piperidine ring functionalization is common. For example, palladium-catalyzed coupling (e.g., tert-butyl XPhos ligand) under inert atmospheres and controlled temperatures (40–100°C) can improve regioselectivity . Key steps include:

- Fluorine introduction via nucleophilic substitution (e.g., 2-fluoroethyl intermediates).

- Hydroxyl group protection/deprotection (e.g., tert-butoxycarbonyl [BOC] groups) to avoid side reactions .

- Acidic hydrolysis for final carboxylate formation. Optimization: Use LC-MS to monitor intermediate purity and adjust reaction time/temperature. Yield improvements (e.g., 60–80%) are achievable with cesium carbonate as a base in polar aprotic solvents .

| Key Reaction Parameters |

|---|

| Catalyst: Pd(OAc)₂ |

| Ligand: tert-Butyl XPhos |

| Solvent: tert-Butanol |

| Temperature: 40–100°C |

Q. Which analytical techniques are critical for confirming the stereochemistry of this compound?

Answer:

- Chiral HPLC : Use a C18 column with a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6) to resolve enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) for piperidine ring conformation and fluorine-proton correlations in - HOESY .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown in ethanol/water mixtures .

Q. What in vitro models are suitable for preliminary biological activity screening?

Answer:

- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to fluorophenyl derivatives with reported activity .

- Enzyme inhibition : Test against phosphatases or kinases using fluorogenic substrates (e.g., PF-06465469-related assays) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?

Answer: Contradictions often arise from:

- Epimerization : The 4-hydroxypiperidine group may undergo pH-dependent epimerization, altering binding affinity. Use chiral chromatography to verify stability .

- Assay conditions : Variances in buffer ionic strength (e.g., sodium acetate vs. phosphate) can affect ionization of the carboxylic acid group. Standardize protocols using pharmacopeial guidelines (e.g., USP <621> for HPLC) .

Q. What strategies improve metabolic stability of this compound in preclinical studies?

Answer:

Q. How can computational modeling predict receptor interactions for this compound?

Answer:

- Docking studies : Use the SMILES string (e.g., C9H16N2O3) to model binding to targets like G-protein-coupled receptors (GPCRs) .

- MD Simulations : Assess piperidine ring flexibility in aqueous environments using AMBER or CHARMM force fields .

| Computational Parameters |

|---|

| Software: Schrödinger Suite |

| Force Field: OPLS4 |

| Water Model: TIP3P |

Q. What methods resolve challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

- Flow chemistry : Continuous reactors minimize epimerization by reducing residence time at high temperatures .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.